What are the physical and chemical properties of Benzene-1,3,5-triyltriboronic acid?
What are the physical and chemical properties of Benzene-1,3,5-triyltriboronic acid?
An In-Depth Technical Guide to Benzene-1,3,5-triyltriboronic Acid: Properties, Reactivity, and Applications
Foreword for the Modern Researcher
Benzene-1,3,5-triyltriboronic acid stands as a cornerstone in the field of reticular chemistry. Its elegant C3 symmetry and the versatile reactivity of its boronic acid moieties have established it as a quintessential building block for the rational design of porous crystalline materials. This guide moves beyond a simple recitation of data, offering a synthesized perspective for scientists and drug development professionals. Herein, we delve into the core physical and chemical properties of this compound, explain the causality behind its reactivity, and provide field-proven insights into its application, particularly in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Molecular Identity and Structural Framework
Benzene-1,3,5-triyltriboronic acid, often abbreviated as BTTBA or BTBA, is an aromatic compound distinguished by a central benzene ring symmetrically substituted with three boronic acid [-B(OH)₂] groups at the 1, 3, and 5 positions.[1][2] This trifunctional, or tritopic, arrangement is the key to its utility as a structural node, enabling the formation of extended two- and three-dimensional networks with predictable geometry and high porosity.[3]
Caption: Molecular structure of Benzene-1,3,5-triyltriboronic acid.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 89641-21-4[1][4][5][6] |
| Molecular Formula | C₆H₉B₃O₆[4][5] |
| Molecular Weight | 209.57 g/mol [2][5] |
| Synonyms | 1,3,5-Benzenetriboronic acid, BTBA, BTPA[2][4] |
| InChI Key | NAIUYXOLMQYLIG-UHFFFAOYSA-N[4][6] |
Physical and Spectroscopic Properties
The physical state and solubility are critical parameters for experimental design, particularly for solution-based synthesis or processing. Spectroscopic data provides the definitive fingerprint for structural confirmation.
Table 2: Physical Properties
| Property | Description | Source(s) |
|---|---|---|
| Appearance | White powder to gray-brown solid. The color variation can be attributed to minor impurities or differences in synthesis/purification methods across suppliers. | [2][5] |
| Purity | Commercially available with purities typically >95% or >98%. | [2][6] |
| Melting Point | Not available or not determined; the compound may decompose at elevated temperatures before melting. | [2] |
| Solubility | Generally insoluble or poorly soluble in water and common organic solvents like alcohols and hydrocarbons at room temperature. Solubility may increase in polar aprotic solvents (e.g., DMF, Dioxane) or basic aqueous solutions, often with heating. |[7] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characterized by a singlet for the three equivalent aromatic protons (C-H) and a broad singlet for the six hydroxyl protons (-OH) of the boronic acid groups. The chemical shift of the aromatic protons is influenced by the solvent used.
-
¹¹B NMR : As a definitive tool for studying boronic acids, ¹¹B NMR spectroscopy is used to monitor the pKa and binding of the boronic acid groups.[8] It can effectively distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon reaction with diols.[8]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect to observe a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in the hydrogen-bonded boronic acid dimers. Strong bands for B-O stretching typically appear around 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. The exact mass is reported as 210.0678285.[4]
Chemical Properties and Core Reactivity
The utility of Benzene-1,3,5-triyltriboronic acid is defined by the reactivity of its boronic acid groups. These reactions are often reversible, a critical feature that enables the "error-checking" necessary for the formation of highly crystalline, ordered frameworks.[3]
Key Reactions
-
Dehydration (Self-Condensation to Boroxines) : In aprotic solvents and upon heating, three boronic acid molecules can undergo intermolecular dehydration to form a highly stable, planar six-membered boroxine ring. This trimerization is a reversible condensation reaction and is the foundational chemistry behind the synthesis of the first COF, known as COF-1.[1][2][3]
Caption: Reversible self-condensation of boronic acids to form a boroxine ring.
-
Esterification (with Diols to Boronate Esters) : The compound readily reacts with 1,2- or 1,3-diols to form five- or six-membered boronate ester rings, respectively. This is another robust and reversible covalent reaction extensively used to link BTTBA with complementary building blocks (e.g., polyols like 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP) to form boronate ester-linked COFs.[1][2][3]
-
Suzuki-Miyaura Cross-Coupling : Beyond framework chemistry, BTTBA serves as a trifunctional coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] It can react with three equivalents of an aryl halide or triflate to form three new carbon-carbon bonds, enabling the synthesis of complex, star-shaped organic molecules.[9][10] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Field Application: A Premier Node for Porous Materials
The unique combination of C3 symmetry and versatile boronic acid chemistry makes BTTBA a premier building block for reticular chemistry.
-
In Covalent Organic Frameworks (COFs) : BTTBA is a canonical linker for producing 2D COFs. The reversible nature of boroxine or boronate ester bond formation allows for thermodynamic control over the synthesis, leading to the self-healing and crystallization of a highly ordered porous polymer, which is not achievable through irreversible reactions.[3] These materials exhibit high surface areas and permanent porosity, making them candidates for gas storage, separation, and catalysis.[12]
-
In Metal-Organic Frameworks (MOFs) : BTTBA can also serve as the organic ligand in MOF synthesis. It reacts with metal ions or clusters, such as copper sulfate, to create well-defined 2D supramolecular structures.[1][2] A resulting 2D MOF was shown to exhibit electrical conductivity, highlighting its potential in electronic applications.[1][2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for using Benzene-1,3,5-triyltriboronic acid in a Suzuki-Miyaura reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective : To synthesize a 1,3,5-triarylbenzene derivative.
Materials :
-
Benzene-1,3,5-triyltriboronic acid (1.0 eq)
-
Aryl Bromide (3.3 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)
-
Triphenylphosphine [PPh₃] (0.12 eq)
-
Potassium Carbonate (K₂CO₃) (6.0 eq)
-
Toluene
-
Water
Methodology :
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Benzene-1,3,5-triyltriboronic acid, the aryl bromide, and potassium carbonate.
-
Causality: A flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxygen, which can lead to its deactivation.
-
-
Catalyst Preparation : In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of toluene.
-
Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as a ligand that stabilizes the Pd(0) catalyst and modulates its reactivity.
-
-
Reaction Setup : Add the catalyst solution to the main flask, followed by toluene and water (typically a 4:1 to 2:1 ratio of toluene to water).
-
Causality: This is a biphasic reaction. The organic reactants and catalyst reside primarily in the toluene phase, while the inorganic base (K₂CO₃) is in the aqueous phase. The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[11]
-
-
Execution : Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure efficient mixing between the two phases, which is critical for the reaction to proceed.
-
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The workup removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired tri-substituted product from unreacted starting materials, mono- or di-substituted byproducts, and catalyst residues.
-
-
Validation : Characterize the final product using NMR, IR, and MS to confirm its structure and purity.
Safety, Storage, and Handling
Adherence to proper safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification : Benzene-1,3,5-triyltriboronic acid is typically classified with the GHS07 pictogram (exclamation mark), indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6][13]
-
Handling : Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[7][14] Avoid generating dust.[15] Ensure access to a safety shower and eyewash station.[7]
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon).[16] Keep in a cool, dry place, with recommended temperatures often between 2-8°C.[6][16] Protect from light and moisture to prevent degradation.[7]
References
-
Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet - Benzene-1,3,5-triyltriboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzene-1,3,5-triyltriboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Benzene-1,3,5-triyltriboronic acid. Retrieved from [Link]
-
Al-Dhuayan, T. M., et al. (2022). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Medicinal Chemistry. Retrieved from [Link]
-
Ruixibiotech. (n.d.). Benzene-1,3,5-triyltriboronic acid CAS No.:89641-21-4. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
B. K. Singh, C. R. D. Correia. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
-
Miao, W., et al. (2012). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
G. E. R. G. Gutierrez, T. A. D. Smith. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. Benzene-1,3,5-triyltriboronic acid | 89641-21-4 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzene-1,3,5-triyltriboronic acid [oakwoodchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 89641-21-4|Benzene-1,3,5-triyltriboronic acid|BLD Pharm [bldpharm.com]
